molecular formula C7H14N2 B104205 2-Methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-28-7

2-Methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B104205
CAS No.: 86732-28-7
M. Wt: 126.2 g/mol
InChI Key: YQURLNGUWNDBIR-UHFFFAOYSA-N
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Description

2-Methyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C7H14N2. It is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with an additional methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclic carbonates with amines, catalyzed by palladium, which results in the formation of highly functionalized pyrroles . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, maintaining stringent quality control measures ensures the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Methyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in physiological changes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhexahydropyrrolo[3,4-c]pyrrole
  • 5-Methyloctahydropyrrolo[3,4-c]pyrrole
  • Octahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-Methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing specialized applications in various fields .

Properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQURLNGUWNDBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514019
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86732-28-7
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (2.4 g) in methanol (60 ml) was mixed with ammonium formate (2.1 g) and palladium on carbon (5%, 0.12 g), and the mixture was refluxed for 8 hours. After cooling, the reaction solution was filtered and concentrated. The crude product could be directly reacted further. The product with the molecular weight of 126.20 (C7H14N2); MS (ESI): 127 (M+H+) was obtained in this way.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloctahydropyrrolo[3,4-c]pyrrole
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2-Methyloctahydropyrrolo[3,4-c]pyrrole
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2-Methyloctahydropyrrolo[3,4-c]pyrrole
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2-Methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Methyloctahydropyrrolo[3,4-c]pyrrole

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